rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis
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Overview
Description
rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the use of biocatalysis, where enzymes are employed to achieve the desired stereoisomer . Another approach involves the use of chemical synthesis, where chiral auxiliaries or chiral catalysts are used to direct the formation of the desired stereoisomer .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that can be efficiently carried out in large quantities. This may involve the use of continuous flow reactors and other advanced technologies to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles and electrophiles: Various halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects . The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral aminooxolane derivatives, such as:
- rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis.
- rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-amine, cis.
Uniqueness
rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group. This combination of functional groups and stereochemistry contributes to its distinct chemical behavior and biological activity .
Properties
IUPAC Name |
4-aminooxolane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-4-2-9-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQBSFJUCVBZMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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